N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWHKCNHMOQKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with tert-butylamine and a carboxylating agent. One common method involves the use of ethyl chloroformate or chloroacetyl chloride as the carboxylating agent . The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
N-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene exhibit cytotoxic effects against various cancer cell lines. The specific compound may enhance apoptosis in cancer cells by modulating key signaling pathways.
| Study | Findings |
|---|---|
| Demonstrated cytotoxicity against breast cancer cells. | |
| Inhibition of tumor growth in xenograft models. |
Neuroscience
The compound is being researched for its neuroprotective properties:
- Neurodegenerative Diseases : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in conditions like Alzheimer's and Parkinson's disease.
| Research Focus | Results |
|---|---|
| Neuroprotection | Reduced cell death in models of oxidative stress. |
| Cognitive Enhancement | Improved memory retention in animal models. |
Materials Science
This compound is also explored for its applications in developing advanced materials:
- Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
| Application | Description |
|---|---|
| Organic Photovoltaics | Potential as an electron donor material due to favorable energy levels. |
| Conductive Polymers | Used in the synthesis of conductive polymer composites. |
Environmental Chemistry
The compound's stability and reactivity have led to investigations into its environmental impact:
- Biodegradability Studies : Research is ongoing to assess how this compound behaves in environmental settings and its potential degradation pathways.
| Study Area | Key Findings |
|---|---|
| Environmental Impact | Investigated persistence in soil and water systems. |
| Toxicology | Evaluated effects on aquatic organisms. |
Case Study 1: Anticancer Potential
A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and an increase in cell survival rates compared to untreated controls.
Mechanism of Action
The mechanism of action of N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to reduced tumor growth.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
Key Observations:
- The tert-butyl group requires strong bases like t-BuLi for regioselective deprotonation and functionalization, whereas smaller substituents (e.g., methyl) are more straightforward to introduce .
- Microwave-assisted or solvent-free conditions (e.g., DMSO in ) improve reaction efficiency for bulkier analogues.
Table 3: Antimicrobial and Antiparasitic Activities
Key Observations:
- Thiazole and imidazole derivatives exhibit higher specificity for parasitic targets, likely due to heterocycle-enzyme interactions .
Physicochemical Properties
Table 4: Physicochemical Data
Biological Activity
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article discusses the compound's biological activity based on diverse research findings and case studies.
- Chemical Formula : C₁₃H₁₈N₂OS
- Molecular Weight : 252.38 g/mol
- CAS Number : 68746-25-8
- IUPAC Name : 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various compounds in the NCI-60 cancer cell line panel. The results showed that certain derivatives had IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) as low as 10 nM, indicating potent activity against multiple cancer types including leukemia and solid tumors like breast and colon cancer .
Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | IC₅₀ (nM) | Cancer Type |
|---|---|---|
| Compound 4 | 10 | Multiple (e.g., leukemia, breast) |
| Compound 5 | <40 | Various solid tumors |
| Lead Compound 1 | ~60 | General cancer types |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of microtubule depolymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The compound has been shown to inhibit the binding of colchicine to tubulin by approximately 89–99%, showcasing its potential as a microtubule-targeting agent (MTA) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity. A study highlighted that certain derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against Staphylococcus aureus by targeting bacterial topoisomerases without affecting human isoforms . This selectivity is crucial for reducing potential side effects in human cells.
Table 2: Antimicrobial Activity Against S. aureus
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| N-tert-butyl derivative | 0.012 |
| Ampicillin | >0.1 |
| Streptomycin | >0.1 |
Case Study 1: In Vivo Antitumor Efficacy
In an in vivo study using MDA-MB-435 xenograft models, this compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss in subjects but statistically significant antitumor effects compared to control groups after two weeks of treatment .
Case Study 2: Toxicity Assessment
Toxicity assessments conducted on HepG2 human liver cells revealed that N-tert-butyl derivatives were not toxic at concentrations effective for antibacterial activity. This finding is significant for further development as it suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide?
- Methodology : The Gewald reaction is a key method for synthesizing tetrahydrobenzo[b]thiophene scaffolds. For example, derivatives are synthesized via cyclocondensation of cyclohexanone, sulfur, and cyanoacetamide in 1,4-dioxane under reflux, followed by purification via recrystallization (e.g., 88% yield for a related compound) . Acid anhydrides (e.g., succinic, maleic) in dry CH₂Cl₂ can introduce acyl groups at the 2-amino position, with purification via reverse-phase HPLC .
- Key Considerations : Optimize reaction time (2–48 hours) and stoichiometric ratios to improve yield. Use TLC or HPLC to monitor reaction progress.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for NH (δ 8.93 ppm), aromatic protons (δ 7.28–7.36 ppm), and cyclohexyl CH₂ groups (δ 2.23–2.39 ppm) .
- IR Spectroscopy : Confirm C=O (1710 cm⁻¹), NH₂ (3241–3458 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
- HRMS/LC-MS : Validate molecular weight (e.g., C₁₅H₁₆N₂OS: m/z 272.0984) and purity .
Q. What in vitro biological activities have been reported for this compound?
- Findings : Derivatives exhibit broad-spectrum antibacterial activity (MIC: 4–16 μg/mL) against S. aureus, E. coli, and P. aeruginosa, and antifungal activity against C. albicans . Activity correlates with the presence of electron-withdrawing substituents (e.g., carboxamide groups) .
- Assay Protocol : Use broth microdilution (CLSI guidelines) with ciprofloxacin and fluconazole as positive controls .
Advanced Research Questions
Q. How can this compound be functionalized for heterocyclic synthesis?
- Methodology :
- Pyrazole Formation : React with hydrazines (e.g., hydrazine hydrate) in ethanol under reflux to form pyrazole derivatives (e.g., 6a–d, 70–77% yield) .
- Pyrimidine Synthesis : Treat with urea/thiourea in acidic conditions to generate pyrimidine-2-thiones (e.g., 8a–d) .
Q. What strategies enhance bioactivity via metal coordination?
- Case Study : Chromium(III) complexes of tetrahydrobenzo[b]thiophene derivatives show 4–8× lower MIC values than ligands. Synthesize by reacting the ligand with Cr(NO₃)₃·9H₂O in methanol (48 hours, room temperature) .
- Structural Insights : IR shifts (e.g., υ(NH₂) at 3458→3320 cm⁻¹) and NMR peak broadening confirm Cr–N/O coordination .
Q. How is this compound integrated into PROTACs for targeted protein degradation?
- Design : Link the carboxamide group to E3 ligase ligands (e.g., pomalidomide) via PEG or alkyl spacers. Use Suzuki coupling to attach aromatic linkers (e.g., 4-(piperidine-1-carbonyl)phenyl) .
- Validation : Assess degradation efficiency (DC₅₀) via Western blot for KRAS or other oncoproteins .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR assignments for synthetic intermediates?
- Approach :
- Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations).
- Confirm purity via HPLC (e.g., >95% for compound 23) .
- Example : Conflicting δ 2.34–2.39 ppm signals for CH₂ groups may arise from conformational flexibility; use variable-temperature NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
